2'-Methyl-5'-(trifluoromethyl)acetophenone
Overview
Description
2'-Methyl-5'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that it may interact with its targets through a substitution reaction.
Biochemical Pathways
The compound’s role in the substitution of chlorine by CF3 in various aromatic substrates suggests that it may be involved in the modification of these substrates .
Result of Action
Its role in the substitution of chlorine by CF3 in various aromatic substrates suggests that it may alter the chemical structure of these substrates .
Biochemical Analysis
Biochemical Properties
2’-Methyl-5’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic functions, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2’-Methyl-5’-(trifluoromethyl)acetophenone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2’-Methyl-5’-(trifluoromethyl)acetophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either the inhibition or activation of the target biomolecule’s function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, 2’-Methyl-5’-(trifluoromethyl)acetophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone can change over time due to factors such as stability and degradation. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 2’-Methyl-5’-(trifluoromethyl)acetophenone can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2’-Methyl-5’-(trifluoromethyl)acetophenone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic pathways can be influenced by factors such as enzyme expression levels, the presence of cofactors, and the overall metabolic state of the cell. The compound’s metabolism can also affect the levels of other metabolites within the cell, thereby influencing the overall metabolic flux .
Transport and Distribution
The transport and distribution of 2’-Methyl-5’-(trifluoromethyl)acetophenone within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of the compound can be influenced by factors such as its lipophilicity, the presence of transporters, and the overall cellular environment. The localization and accumulation of 2’-Methyl-5’-(trifluoromethyl)acetophenone can impact its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 2’-Methyl-5’-(trifluoromethyl)acetophenone is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity within the cell.
Properties
IUPAC Name |
1-[2-methyl-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(10(11,12)13)5-9(6)7(2)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDDSCHHMXTRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674004 | |
Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725743-50-0 | |
Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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